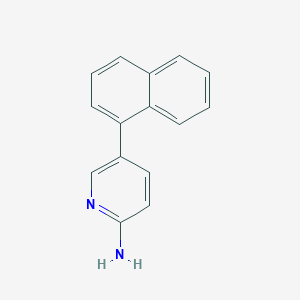![molecular formula C12H18F3NO4 B6321083 [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID CAS No. 1274903-44-4](/img/structure/B6321083.png)
[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often utilize flow microreactor systems for a more efficient and sustainable process .
Análisis De Reacciones Químicas
[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol. Common reagents include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection.
Aplicaciones Científicas De Investigación
[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID is widely used in scientific research, particularly in:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It is involved in the development of pharmaceuticals where protection of functional groups is necessary.
Mecanismo De Acción
The mechanism of action of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is acid-labile, meaning it can be removed under acidic conditions, releasing the free amine and carbon dioxide . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted reactions at the amine site.
Comparación Con Compuestos Similares
[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Similar compounds include:
®-2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid: Similar structure but different stereochemistry.
tert-Butyloxycarbonyl-protected amino acids: Used in similar applications for protecting amine groups.
These compounds share the common feature of the Boc protecting group but differ in their specific applications and chemical properties.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMREMQUQDQZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
